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Executive Summary

Ficlatuzumab, also known as AV-299, is a potent, humanized IgG1 monoclonal antibody that
specifically targets Hepatocyte Growth Factor (HGF).[1][2] By neutralizing HGF, ficlatuzumab
prevents the activation of its cognate receptor, c-Met, a receptor tyrosine kinase.[3] The HGF/c-
Met signaling pathway is a critical driver of tumor growth, invasion, angiogenesis, and
metastasis, and its dysregulation is implicated in a wide range of human cancers.[1][2]
Furthermore, this pathway is a known mediator of resistance to other targeted therapies,
particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[2] This guide
provides a comprehensive overview of the pharmacology of ficlatuzumab, detailing its
mechanism of action, pharmacokinetics, pharmacodynamics, and a summary of key preclinical
and clinical findings.

Introduction to the HGF/c-Met Pathway

Hepatocyte Growth Factor (HGF) is the sole known ligand for the c-Met receptor.[1] Their
interaction triggers the dimerization and autophosphorylation of the c-Met receptor, activating
its tyrosine kinase function.[4][5] This initiates a cascade of downstream intracellular signaling
pathways, including the RAS/MAPK and PI3K/AKT pathways, which are fundamental for
cellular proliferation, survival, motility, and morphogenesis.[2][5] In oncology, the aberrant
activation of the HGF/c-Met axis, often through overexpression of HGF and/or c-Met, is
associated with aggressive disease and poor prognosis in numerous cancers, including head
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and neck squamous cell carcinoma (HNSCC), non-small cell lung cancer (NSCLC), and acute
myeloid leukemia (AML).[2][4][5]

Mechanism of Action

Ficlatuzumab functions by binding to the HGF ligand with high affinity and specificity, thereby
physically preventing it from binding to and activating the c-Met receptor.[3][6] This
neutralization of HGF effectively inhibits the ligand-mediated activation of the entire HGF/c-Met
signaling cascade.[7] The consequences of this inhibition include the downregulation of tumor
cell proliferation, migration, and invasion. Preclinical studies have shown that ficlatuzumab can
mitigate epithelial-to-mesenchymal transition (EMT), a key process in metastasis. A critical
aspect of ficlatuzumab's therapeutic rationale is its ability to counteract resistance to EGFR
inhibitors. HGF-induced c-Met activation is a well-established escape mechanism for EGFR
blockade, as the two pathways converge on the same downstream signaling mediators like
PIBK/AKT and ERK/MAPK.[2] By inhibiting HGF, ficlatuzumab can potentially resensitize
tumors to EGFR-targeted therapies or prevent the development of resistance.[2][8]

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.fiercehn.com/for-healthcare-professionals/how-it-works/
https://www.creativebiolabs.net/ficlatuzumab-overview.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC8425277/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/ficlatuzumab
https://synapse.patsnap.com/article/what-is-ficlatuzumab-used-for
https://pubmed.ncbi.nlm.nih.gov/29346833/
https://www.fiercehn.com/for-healthcare-professionals/how-it-works/
https://www.fiercehn.com/for-healthcare-professionals/how-it-works/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3593708/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b494990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Ficlatuzumab HGF
(AV-299) (Hepatocyte Growth Factor)

Binds & Activates

Cell Mdmbrane

c-Met Receptor

Actiyates Activates

Intragellular Space

4
PI3K RAS
A4 A4
AKT MAPK

Click to download full resolution via product page

Caption: Ficlatuzumab binds to HGF, preventing c-Met activation and downstream signaling.
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Pharmacodynamics

Clinical studies have demonstrated that ficlatuzumab effectively modulates the HGF/c-Met
pathway in patients. In a Phase | trial involving patients with advanced solid tumors and liver
metastases, treatment with ficlatuzumab at the recommended Phase 2 dose (RP2D) of 20
mg/kg resulted in significant changes in key biomarkers within the tumor.[9][10] These findings
confirm the on-target activity of the drug.[9] An interesting pharmacodynamic effect is the
observed increase in total serum HGF levels following ficlatuzumab administration.[9][11] This
is likely due to the formation of ficlatuzumab-HGF complexes, which prolongs the half-life of
HGF in circulation.

Table 1: Pharmacodynamic Effects of Ficlatuzumab (20 mg/kg) in Patients with Advanced Solid

Tumors

. Median Change from o

Biomarker ) Citation
Baseline

Tumor p-Met -53% [9]1[11]
Tumor p-ERK -43% [O1[11]
Tumor p-Akt -2% [9][11]
Serum HGF +33% [O1[11]

Data from a Phase | study in patients with advanced solid tumors and liver metastases.[9]

Pharmacokinetics

Ficlatuzumab exhibits a pharmacokinetic profile typical of a humanized IgG1 monoclonal
antibody.[8][10] It is characterized by a long terminal half-life and low systemic clearance.[8][12]
Pharmacokinetic analysis across dose-escalation cohorts demonstrated linear
pharmacokinetics.[9][10] The drug is administered as an intravenous infusion, typically every

two weeks.[13]

Table 2: Pharmacokinetic Parameters of Ficlatuzumab
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Parameter Value Citation
Terminal Half-Life 7.4 - 10 days [9]1[10][12]
Systemic Clearance Low [8][12]
Kinetics Linear [9][10]

| Recommended Phase 2 Dose | 20 mg/kg every 14 days [[9][11] |

Preclinical and Clinical Development

Ficlatuzumab has been evaluated as both a monotherapy and in combination with other anti-
cancer agents across a variety of malignancies.

Preclinical Evaluation

In preclinical xenograft models, ficlatuzumab has demonstrated potent anti-tumor effects.[14] In
a mouse brain orthotopic model of glioblastoma, ficlatuzumab treatment resulted in a dose-
dependent improvement in survival, both as a monotherapy and in combination with
temozolomide.[15] In vitro studies using HNSCC cell lines showed that ficlatuzumab effectively
reduces proliferation, migration, and invasion induced by tumor-associated fibroblasts (TAFs),
which secrete HGF.[12]

Clinical Trials

Ficlatuzumab has been studied in numerous clinical trials for cancers including HNSCC,
NSCLC, AML, and pancreatic cancer.[1][13]

Head and Neck Squamous Cell Carcinoma (HNSCC): The combination of ficlatuzumab with
the EGFR inhibitor cetuximab has shown significant promise in patients with recurrent or
metastatic HNSCC, particularly in the HPV-negative subgroup.[1][16] Dysregulation of the
HGF/c-Met pathway is a key resistance mechanism to cetuximab.[17][18] A randomized Phase
2 study demonstrated a statistically significant improvement in progression-free survival (PFS)
for the combination compared to ficlatuzumab alone in a pan-refractory population.[16][19] This
has led to the initiation of the FIERCE-HN Phase 3 trial.[1][20]
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FIERCE-HN Phase 3 Trial Design

Eligible Patients (N=410)
R/M HPV-Negative HNSCC
Failed Prior ICI and Platinum

Randomization

Arm 1: Arm 2: Arm 3:
Ficlatuzumab (Dose A) Ficlatuzumab (Dose B) Placebo
+ Cetuximab + Cetuximab + Cetuximab

Primary Endpoint:
Overall Survival (OS)

Key Secondary Endpoints:
PFS, ORR
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Caption: Workflow for the FIERCE-HN Phase 3 clinical trial.[1][21]

Table 3: Clinical Efficacy of Ficlatuzumab in Recurrent/Metastatic HNSCC (Phase 2,
NCT03422536)
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Treatment Arm  Population Median PFS ORR Citation
Ficlatuzumab + .
. All Patients 3.7 months 19% [16]
Cetuximab
HPV-Negative 3.8 months 38% [19]
Ficlatuzumab
All Patients 1.8 months 4% [16]

Monotherapy

PFS: Progression-Free Survival;, ORR: Overall Response Rate.

Non-Small Cell Lung Cancer (NSCLC): Ficlatuzumab has been evaluated in combination with
EGFR tyrosine kinase inhibitors (TKIs) like gefitinib.[7][22] A Phase 1b study in Asian patients
with advanced NSCLC found the combination to be well-tolerated, with an objective response
rate (ORR) of 33% in the 20 mg/kg cohort.[7] This provides a clinical rationale for combining
HGF and EGFR inhibition to overcome TKI resistance.[8]

Table 4: Clinical Efficacy of Ficlatuzumab + Gefitinib in Advanced NSCLC (Phase 1b)

. Objective )
Ficlatuzumab Disease o
N Response . Citation
Dose Stabilization
Rate (ORR)
10 mg/kg 3 0% N/A [7]
4 additional
20 mg/kg 12 33% ) [7]
patients

Patients received ficlatuzumab every 2 weeks plus daily gefitinib 250 mg.

Safety and Tolerability

Ficlatuzumab has been generally well-tolerated in clinical trials, both as a monotherapy and in
combination regimens.[9][12] The adverse event profile is manageable and consistent with its
mechanism of action and that of its combination partners.[17][23]

Table 5: Common Treatment-Emergent Adverse Events (Any Grade)
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Ficlatuzumab

Ficlatuzumab +

Adverse Event . Citation
Monotherapy Cetuximab

Hypoalbuminemia 66% 76% [23]

Edema 25% 44% [23]

Acneiform Rash N/A 82% [23]

Asthenia 32% N/A [11]

Hepatic Pain 32% N/A [11]

Data compiled from separate Phase 1 and Phase 2 studies.

Experimental Protocols

Detailed protocols are study-specific. However, the general methodologies employed in the

clinical evaluation of ficlatuzumab can be summarized.

e Phase | Dose-Escalation Study (Advanced Solid Tumors):

[e]

Design: An open-label, single-center, dose-escalation study.[9]

o Patient Population: Patients with advanced solid tumors and liver metastases with p-Met-

positive tumors.[9][11]

o Methodology: Patients were enrolled in cohorts receiving ficlatuzumab at 2, 10, or 20

mg/kg via a 30-minute intravenous infusion once every 14-day cycle.[9][11]

o Primary Objectives: Evaluate safety, tolerability, and pharmacodynamic effects in tumor

biopsies.[9]

o Secondary Objectives: Evaluate pharmacokinetic profile and preliminary anti-tumor

activity.[9]

e Phase 2 Randomized Study (HNSCC):

o Design: A randomized, two-arm study.[16][18]
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o Patient Population: Patients with recurrent/metastatic HNSCC resistant to cetuximab,
platinum chemotherapy, and anti-PD1 therapy.[18][19]

o Methodology: Patients were randomized to receive either ficlatuzumab 20 mg/kg
monotherapy every 2 weeks, or ficlatuzumab 20 mg/kg combined with cetuximab 500
mg/m2 every 2 weeks.[18]

o Primary Objective: To evaluate progression-free survival (PFS).[19]

o Secondary Objectives: Assess overall response rate, overall survival, and safety.[16]
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Caption: HGF/c-MET signaling can bypass EGFR blockade, leading to resistance.[2]
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Conclusion

Ficlatuzumab is a targeted biologic with a well-defined mechanism of action, favorable
pharmacokinetic profile, and demonstrated on-target pharmacodynamic activity. By potently
neutralizing HGF, it effectively inhibits the c-Met signaling pathway, a key driver in many
cancers. The strongest clinical evidence to date supports its use in combination with EGFR
inhibitors to overcome resistance, particularly in HPV-negative HNSCC. Ongoing and future
studies will further elucidate the role of ficlatuzumab in the oncology treatment landscape.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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